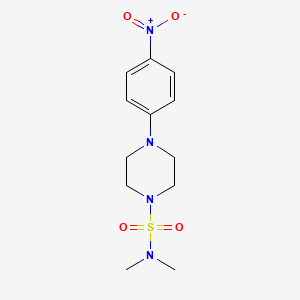

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide” is a chemical compound with the molecular formula C12H18N4O4S . It has an average mass of 314.361 Da and a mono-isotopic mass of 314.104889 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Activity

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide and its derivatives have demonstrated potential in antiviral and antimicrobial applications. A study synthesized derivatives of this compound and found significant antiviral activity against an avian paramyxovirus, with certain sulfonamide derivatives showing three-fold higher activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018). Additionally, derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, showing significant biological activities (Khan et al., 2019).

Antioxidant Properties and Age-Related Disease Treatment

Derivatives of this compound incorporating free radical scavenger and chelating groups have been developed as multifunctional antioxidants. These compounds are promising candidates for the treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their ability to protect cells against oxidative stress (Jin et al., 2010).

Antiplasmodial Activity

Piperazine sulfonamides, a class to which this compound belongs, have been identified to have activity against Plasmodium falciparum, the parasite responsible for malaria. The antiplasmodial activity is attributed to certain structural features of these compounds (Martyn et al., 2010).

β3-Adrenoceptor Agonism

Novel piperazine sulfonamide derivatives, including this compound, have been explored for their potential as β3-adrenoceptor agonists. This research could lead to new treatments for β3-AR-mediated pathological conditions (Perrone et al., 2009).

Synthesis of N-Heterocycles

This compound is involved in the synthesis of various N-heterocycles, such as morpholines, piperazines, azepines, and oxazepines. These compounds have significant potential in pharmaceutical applications due to their diverse biological activities (Matlock et al., 2015).

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, commonly target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the synthesis of dihydrofolate, a precursor for DNA synthesis . This results in the inhibition of bacterial growth and cell division .

Biochemical Pathways

Based on the known targets of sulfonamides, it can be inferred that this compound may affect thefolate synthesis pathway . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate, thereby disrupting DNA synthesis and cell division .

Result of Action

Based on the mode of action of sulfonamides, it can be inferred that this compound may inhibit bacterial growth and cell division by disrupting dna synthesis .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4S/c1-13(2)21(19,20)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(17)18/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDCLCRFZNUKIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2442265.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)

![N'-(2-cyanophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2442274.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)